molecular formula C11H16ClNO B3431656 trans-3-(Benzyloxy)cyclobutanamine hydrochloride CAS No. 92146-76-4

trans-3-(Benzyloxy)cyclobutanamine hydrochloride

Cat. No.: B3431656
CAS No.: 92146-76-4
M. Wt: 213.70 g/mol
InChI Key: AJMLIIBGYIRLDD-UHFFFAOYSA-N
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Description

trans-3-(Benzyloxy)cyclobutanamine hydrochloride (CAS: 905823-30-5) is a cyclobutane-based amine derivative with a benzyloxy substituent at the trans-3 position. Its molecular formula is C₁₁H₁₅ClNO (derived from C₁₁H₁₅NO + HCl), with a monoisotopic mass of 177.115 Da for the free base and 213.7 g/mol for the hydrochloride salt . The compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of central nervous system (CNS) and receptor-targeting therapeutics. It is referenced in 86 patents (e.g., EP 4,374,877 A2), highlighting its role in synthesizing complex molecules like pyrrolo-pyridazine derivatives .

Properties

IUPAC Name

3-phenylmethoxycyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMLIIBGYIRLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693400
Record name 3-(Benzyloxy)cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905823-30-5
Record name 3-(Benzyloxy)cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Benzyloxy)cyclobutanamine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the cyclobutane ring.

    Amination: The amine group is introduced through a reductive amination process, where an appropriate amine precursor is reacted with the cyclobutane ring.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3-(Benzyloxy)cyclobutanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyloxy group can be replaced by other nucleophiles such as halides or thiols.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the benzyloxy group and formation of cyclobutanamine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, thiols, nucleophilic solvents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or thiolated derivatives.

    Hydrolysis: Cyclobutanamine derivatives.

Scientific Research Applications

Chemistry: trans-3-(Benzyloxy)cyclobutanamine hydrochloride is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as a ligand in receptor studies and as a precursor for the synthesis of biologically active molecules.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents. Its unique structure makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of trans-3-(Benzyloxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the cyclobutanamine moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Unmet Needs: No literature data exist on its pharmacokinetics (e.g., solubility, metabolic stability) or toxicity, highlighting a critical gap for academic researchers .

Biological Activity

Trans-3-(Benzyloxy)cyclobutanamine hydrochloride is a novel compound that exhibits significant biological activity, particularly in the realm of neuropharmacology. Its unique structural characteristics, which include a cyclobutane ring and a benzyloxy group, suggest potential interactions with various biological targets, making it an interesting candidate for drug discovery and pharmaceutical development.

  • Molecular Formula : C₁₁H₁₆ClNO
  • Molecular Weight : Approximately 213.70 g/mol
  • CAS Number : 1630906-70-5

The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological applications.

Preliminary studies indicate that this compound may interact with neurotransmitter systems, particularly influencing serotonin and dopamine pathways. Such interactions are critical in the context of mood disorders and other neurological conditions. The exact molecular targets and pathways involved are still under investigation, but initial findings suggest potential binding to specific receptors that modulate neurotransmitter activity .

Biological Activity

The biological activities of this compound can be summarized as follows:

  • Neuropharmacological Effects : The compound has shown promise in modulating neurotransmitter systems, which could be beneficial in treating mood disorders.
  • Potential Antineoplastic Activity : Similar compounds have exhibited antitumor properties, suggesting that this compound could also have applications in oncology .

Table 1: Summary of Biological Activities

Activity TypeDescription
NeuropharmacologicalModulation of serotonin and dopamine pathways
AntineoplasticPotential for inhibiting tumor growth
Interaction with ReceptorsBinding to specific neurotransmitter receptors

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. However, several studies have highlighted its potential:

  • Neuropharmacological Studies : Initial assessments have indicated that compounds with similar structures often interact with neurotransmitter receptors. For instance, derivatives of cyclobutane have been shown to influence serotonin reuptake mechanisms, suggesting a pathway for antidepressant effects .
  • Antitumor Activity : In vitro studies on structurally related compounds indicate potential antitumor effects. For example, certain derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines .
  • Pharmacokinetics : The hydrochloride form enhances the compound's solubility, which is beneficial for oral bioavailability and systemic circulation in pharmacological applications.

Future Directions

Further research is essential to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • Detailed Structure-Activity Relationship (SAR) Studies : Understanding how variations in structure affect biological activity can guide the development of more potent derivatives.
  • In Vivo Studies : Animal models will be necessary to assess the therapeutic efficacy and safety profile of the compound.
  • Mechanistic Studies : Elucidating the specific molecular interactions and pathways involved will provide insights into its potential therapeutic applications.

Q & A

Q. What are the recommended methods for synthesizing trans-3-(Benzyloxy)cyclobutanamine hydrochloride, and how can reaction progress be monitored?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including benzyloxy group introduction and cyclobutane ring formation. Key steps require precise control of reaction parameters (e.g., temperature, pH, and time) to avoid side reactions. For example, benzylation of cyclobutanamine precursors under anhydrous conditions using benzyl bromide or chloride derivatives is common. Reaction progress should be monitored using thin-layer chromatography (TLC) to track intermediate formation and NMR spectroscopy to confirm structural integrity at each stage. Mass spectrometry (MS) is critical for verifying molecular weights of intermediates and the final product .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the stereochemical arrangement of the cyclobutane ring and benzyloxy group.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects impurities; chiral HPLC is essential for verifying enantiomeric excess in stereospecific syntheses.
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
  • Thermogravimetric Analysis (TGA)/Differential Scanning Calorimetry (DSC): Assess thermal stability and decomposition profiles, which are critical for storage protocol design .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

  • Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation of the benzyloxy group.
  • Handling: Use desiccants to minimize moisture absorption. Pre-weigh aliquots in a glovebox for hygroscopic batches.
  • Stability Testing: Conduct accelerated degradation studies under varying pH, temperature, and humidity to identify degradation pathways .

Advanced Research Questions

Q. How does the stereochemistry of the cyclobutane ring influence the compound’s biological activity, and what methods validate stereochemical integrity?

Methodological Answer: The trans configuration of the cyclobutane ring imposes spatial constraints that affect binding to biological targets (e.g., enzymes or receptors). For validation:

  • X-ray Crystallography: Provides definitive proof of stereochemistry.
  • Circular Dichroism (CD): Detects conformational changes in chiral environments.
  • Chiral HPLC: Quantifies enantiomeric purity during synthesis.
    Studies on structurally similar compounds (e.g., trans-3-methoxycyclobutanamine derivatives) show that even minor stereochemical deviations reduce binding affinity by >50% in receptor assays .

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Stepwise Optimization: Use Design of Experiments (DoE) to vary parameters (e.g., solvent polarity, catalyst loading) in each step. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during benzylation.
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) improve benzylation efficiency.
  • Workflow Integration: Employ flow chemistry for exothermic steps (e.g., cyclization) to enhance control and reduce side reactions. Yields >80% are achievable with rigorous intermediate purification .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility Checks: Validate assays across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects.
  • Binding Assay Triangulation: Combine surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and computational docking to cross-verify binding affinities.
  • Metabolite Profiling: Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements. For example, conflicting IC50 values in kinase assays may arise from solvent-dependent aggregation, which dynamic light scattering (DLS) can detect .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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